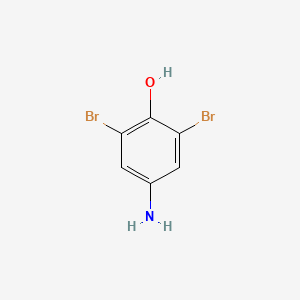

4-Amino-2,6-dibromophenol

Description

Overview of Halogenated Phenolic Compounds in Advanced Chemistry

Halogenated phenolic compounds are a class of organic molecules characterized by a phenol (B47542) ring to which one or more halogen atoms (fluorine, chlorine, bromine, or iodine) are attached. scbt.commdpi.com These compounds are of great importance in scientific research due to their diverse chemical properties and wide-ranging applications. scbt.com The presence of halogens significantly influences the electronic and steric properties of the phenolic ring, thereby affecting the compound's reactivity, acidity, and biological activity. researchgate.net

In advanced chemistry, halogenated phenols serve as crucial intermediates in the synthesis of complex molecules. scbt.com The carbon-halogen bond provides a reactive site for various chemical transformations, including cross-coupling reactions and nucleophilic substitutions. scbt.comacs.org This reactivity allows for the construction of more intricate molecular architectures, which is fundamental to the development of new materials and pharmaceuticals. scbt.comsibran.ru For instance, the process of halogenating phenolic compounds can be achieved by reacting a phenolic compound with a halogenating agent, sometimes in the presence of a catalyst. google.com

Furthermore, halogenated phenols are studied in environmental science to understand the impact of halogenated pollutants and to develop remediation strategies. scbt.com Their distinct chemical properties also make them useful in analytical chemistry, where they can enhance the sensitivity and selectivity of various analytical techniques. scbt.com

Significance of Amino-Substituted Bromophenols in Contemporary Chemical Synthesis

Within the broad class of halogenated phenols, amino-substituted bromophenols represent a particularly interesting subgroup. The presence of both an amino group (-NH2) and bromine atoms on the phenol ring creates a multifunctional molecule with distinct reactive sites. This dual functionality is highly valuable in contemporary chemical synthesis, allowing for selective and sequential reactions.

The amino group can act as a nucleophile or a directing group in electrophilic aromatic substitution reactions, while the bromine atoms can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org This versatility enables the synthesis of a wide array of complex organic molecules with diverse applications. For example, amino-substituted bromophenols are used as precursors in the synthesis of pharmaceuticals, dyes, and pigments. ontosight.ainih.gov The synthesis of these compounds can be achieved through various methods, including the reduction of a corresponding nitro-substituted bromophenol. prepchem.com

Research Trajectories and Academic Relevance of 4-Amino-2,6-dibromophenol

This compound, with its specific substitution pattern, is a focal point of research for several reasons. It serves as a key building block for creating more complex molecules. ontosight.ai Its structure is particularly relevant in the development of novel compounds with potential biological activity. For instance, the preparation of oligo(aminophenols) has been carried out through the chemical oxidative and enzymatic oligomerization of this compound. bohrium.com

The academic relevance of this compound is underscored by its use in various research applications. It is utilized in the pharmaceutical and dye industries as an intermediate and precursor, respectively. ontosight.ai The compound's reactivity allows for its incorporation into larger, more complex structures, making it a valuable tool for medicinal chemists and materials scientists. For research purposes, it is available from various chemical suppliers. scbt.combldpharm.comlookchem.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅Br₂NO | ontosight.ainih.govchembk.comchemnet.com |

| Molecular Weight | 266.92 g/mol | nih.govscbt.com |

| Melting Point | 195-196 °C | chembk.comchemicalbook.com |

| Boiling Point | 295.6 °C at 760 mmHg | chemnet.com |

| Density | 2.178 g/cm³ | chemnet.com |

| Solubility | Slightly soluble in water; Soluble in ethanol (B145695) and acetone | ontosight.ai |

| Appearance | White or off-white crystalline solid | ontosight.ai |

Structure

2D Structure

Propriétés

IUPAC Name |

4-amino-2,6-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYPXERYZGFDBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060567 | |

| Record name | Phenol, 4-amino-2,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-21-2 | |

| Record name | 4-Amino-2,6-dibromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-amino-2,6-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,6-dibromophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-amino-2,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-amino-2,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,6-dibromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Amino 2,6 Dibromophenol

Established Synthetic Routes to 4-Amino-2,6-dibromophenol

The synthesis of this compound is predominantly achieved through the reduction of a nitro-precursor, a common and effective strategy in the synthesis of aromatic amines.

Reduction of 4-Nitro-2,6-dibromophenol as a Primary Synthetic Strategy

The principal and most widely documented method for preparing this compound involves the chemical reduction of 4-Nitro-2,6-dibromophenol. chemdad.com This transformation targets the nitro group (-NO₂) and converts it into an amino group (-NH₂), leaving the hydroxyl and bromo substituents on the aromatic ring intact.

A typical procedure involves dissolving 4-Nitro-2,6-dibromophenol in a mixture of ethanol (B145695) and water, with the addition of acetic acid. chemdad.com The reduction is then carried out using iron powder, which is added portion-wise to the heated reaction mixture. chemdad.com The iron metal acts as the reducing agent in this acidic medium. This general strategy is analogous to the reduction of other nitrophenols, a foundational reaction in aromatic chemistry. researchgate.netmdpi.com For instance, the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a well-studied model system for evaluating catalyst performance. researchgate.net

While specific reagents may vary, the core strategy remains the conversion of the nitro group to an amine. For the closely related compound 4-amino-2,6-dichlorophenol (B1218435), methods such as catalytic hydrogenation using a Pt/C catalyst or reduction with hydrazine (B178648) hydrate (B1144303) have also been reported, highlighting alternative reduction pathways that could be applicable. guidechem.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and ensuring the high purity of the final product. The efficiency of chemical reactions can be significantly influenced by factors such as the choice of solvent, catalyst, temperature, and reaction time. researchgate.netresearchgate.net

In the synthesis of this compound via the reduction of its nitro precursor, specific conditions have been refined to achieve high yields. One optimized protocol reports a yield of 94.4% under specific conditions. chemdad.com The table below summarizes the conditions for this high-yield synthesis.

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

| Parameter | Condition |

|---|---|

| Starting Material | 4-Nitro-2,6-dibromophenol |

| Reducing Agent | Iron Powder |

| Solvent System | Ethanol, Water, Acetic Acid |

| Temperature | 80°C |

| Reaction Time | 30 minutes post-addition of iron |

| Reported Yield | 94.4% |

Data sourced from ChemicalBook. chemdad.com

The reaction is heated to 80°C to facilitate the reduction, and after the addition of iron powder is complete, the mixture is held at this temperature for 30 minutes to ensure the reaction goes to completion. chemdad.com Post-reaction workup involves hot filtration to remove the iron residues, followed by concentration and extraction to isolate the this compound. chemdad.com

Derivatization Reactions and Functional Group Modifications of this compound

The presence of a primary amino group and a hydroxyl group makes this compound a valuable substrate for further chemical modifications, particularly in the synthesis of Schiff bases. Derivatization reagents are often used to modify specific functional groups, such as primary amines or hydroxyl groups, in target molecules. mdpi.com

Synthesis of Schiff Bases from this compound

Schiff bases, characterized by an azomethine or imine group (-C=N-), are formed through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or ketone). nih.govekb.eg The amino group of this compound can react with various aldehydes and ketones to form a diverse range of Schiff base derivatives. These reactions are fundamental in coordination chemistry and are used to create valuable ligands capable of forming stable complexes with various metals. semanticscholar.orgmdpi.com

The general reaction involves mixing the aminophenol derivative with an appropriate aldehyde or ketone in a suitable solvent, often with heating and catalytic assistance. researchgate.net

Catalyst-Assisted Condensation Reactions in Schiff Base Formation

The formation of Schiff bases is frequently accelerated by the use of a catalyst. Acid catalysts are commonly employed to facilitate the nucleophilic addition of the amine to the carbonyl carbon and the subsequent dehydration step.

A widely used and effective catalyst for this condensation is glacial acetic acid. nih.govresearchgate.net Typically, a few drops are added to the reaction mixture, which consists of the aminophenol and the aldehyde dissolved in a solvent like absolute ethanol. nih.govresearchgate.net The reaction is often stirred at room temperature or refluxed to achieve completion. semanticscholar.orgresearchgate.net The progress of the reaction can be monitored using thin-layer chromatography (TLC). nih.govresearchgate.net Other catalysts, such as CeCl₃·7H₂O and Cu(NO₃)₂·6H₂O, have also been reported for synthesizing Schiff bases under various conditions. ekb.eg

Microwave-Assisted Synthesis Protocols for Schiff Bases

In recent years, microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov This technique often leads to dramatically reduced reaction times, increased product yields, and simpler work-up procedures. nih.gov

The synthesis of Schiff bases from aminophenols is particularly amenable to microwave irradiation. researchgate.net Reactions that might take several hours using conventional reflux can often be completed in a matter of seconds to minutes in a microwave reactor. nih.govnih.gov For example, Schiff bases have been synthesized by irradiating a mixture of an aromatic amine and an aldehyde for 65-113 seconds. nih.gov In many cases, these reactions can be performed in the absence of a solvent, further enhancing their eco-friendly credentials. nih.govwjpr.net

The table below compares conventional and microwave-assisted methods for the synthesis of Schiff bases, illustrating the typical improvements offered by microwave technology.

Table 2: Comparison of Conventional vs. Microwave-Assisted Schiff Base Synthesis

| Method | Typical Reaction Time | Solvent Usage | Key Advantages |

|---|---|---|---|

| Conventional Heating | Hours ekb.eg | Often requires a solvent (e.g., ethanol) ekb.eg | Well-established and simple setup |

| Microwave Irradiation | Seconds to Minutes nih.govnih.gov | Can be solvent-free nih.govwjpr.net | Rapid reaction, high yields, energy efficient, environmentally friendly researchgate.netgavinpublishers.com |

Data compiled from multiple sources. ekb.egnih.govnih.govresearchgate.netwjpr.netgavinpublishers.com

Microwave-assisted protocols for Schiff base formation typically involve mixing the amine and aldehyde, sometimes with a catalyst, and subjecting the mixture to microwave irradiation at a specified power for a short duration. nih.govirphouse.com The efficiency and speed of this method make it a highly attractive alternative for the derivatization of compounds like this compound.

Formation of α-Aminophosphonates via Kabachnik–Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation that serves as a powerful method for the synthesis of α-aminophosphonates. wikipedia.orgorganic-chemistry.org This reaction typically involves an amine, a carbonyl compound (such as an aldehyde or ketone), and a dialkyl phosphite (B83602). nih.gov The process is highly valued in medicinal chemistry as α-aminophosphonates are considered phosphorus analogues of α-amino acids and exhibit a range of biological activities. nih.govmdpi.com

The reaction mechanism can proceed through two primary pathways, often dependent on the nature of the reactants. nih.gov One pathway involves the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the dialkyl phosphite (a process also known as the Pudovik reaction). wikipedia.orgresearchgate.net Alternatively, the dialkyl phosphite can first react with the carbonyl compound to form an α-hydroxyphosphonate, which is then substituted by the amine. nih.gov

While specific studies detailing the use of this compound as the amine component in the Kabachnik-Fields reaction are not prevalent in the provided search results, its chemical structure, featuring a primary amino group, makes it a suitable candidate for this transformation. The presence of the electron-donating hydroxyl and amino groups, alongside the electron-withdrawing bromine atoms, would influence the reactivity of the imine intermediate. The reaction would proceed by combining this compound with a selected aldehyde or ketone and a dialkyl phosphite, often facilitated by a catalyst. mdpi.com

The expected outcome would be the formation of a novel α-aminophosphonate derivative, where the phosphonate (B1237965) moiety is attached to the carbon atom adjacent to the nitrogen of the original this compound. This is illustrated in the general reaction scheme below.

Table 1: Generalized Kabachnik-Fields Reaction with this compound

| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Reactant 3 (Phosphite) | Expected Product |

|---|

Oligomerization and Polymerization Processes Involving this compound Analogues

The study of polymerization processes involving aminophenol derivatives is a growing field, as the resulting polymers can exhibit useful properties such as conductivity and photoluminescence. researchgate.netmdpi.com Research has been conducted on the oligomerization of di-halogenated aminophenols, which are structural analogues of this compound.

In one study, the polymerization of 4-amino-2,6-dichlorophenol (ADCP), a close analogue, was successfully carried out using two different oxidative methods. researchgate.net

Chemical Oxidative Polymerization: This method involved polymerization in the presence of hydrogen peroxide with heating.

Enzyme-Catalyzed Oxidative Polymerization: This process occurred at room temperature, utilizing Horseradish Peroxidase (HRP) enzyme and hydrogen peroxide. researchgate.net

The structural characterization of the resulting products from both methods confirmed the formation of oligomers. These processes are significant as the properties of the final polymeric materials can be tuned based on the polymerization method used. researchgate.net Polyaniline (PANI) and its derivatives, like those formed from aminophenols, are widely studied for their environmental stability and processability compared to other conductive polymers. mdpi.com The inclusion of substituent groups on the monomer, such as the hydroxyl group and halogens in this compound analogues, can improve solubility, a common issue with PANI. mdpi.com

Table 2: Comparison of Oxidative Polymerization Methods for 4-amino-2,6-dichlorophenol (ADCP)

| Method | Oxidant | Catalyst/Condition | Key Feature |

|---|---|---|---|

| Chemical Oxidation | Hydrogen Peroxide | Heating | Thermally driven process. |

Electrophilic Substitution Reactions and Regioselectivity Considerations

The aromatic ring of this compound contains three different types of substituents that influence its reactivity towards electrophilic aromatic substitution: an amino group (-NH₂), a hydroxyl group (-OH), and two bromine atoms (-Br).

Amino (-NH₂) and Hydroxyl (-OH) Groups: Both are powerful activating groups and are ortho, para-directors. They strongly activate the ring towards electrophilic attack by donating electron density through resonance.

Bromine (-Br) Atoms: Halogens are deactivating groups due to their inductive electron withdrawal, yet they are also ortho, para-directors because of their ability to donate electron density through resonance.

In this compound, the regiochemistry is precisely defined. The amino and hydroxyl groups are para to each other. The positions ortho to the hydroxyl group (C2 and C6) are occupied by bromine atoms. Similarly, the positions ortho to the amino group (C2 and C6) are also occupied by the same bromine atoms.

Therefore, all the highly activated positions on the aromatic ring are already substituted.

Position 1: -OH

Positions 2, 6: -Br

Position 4: -NH₂

Positions 3, 5: Unsubstituted, but these positions are meta to the strongly activating -OH and -NH₂ groups.

Electrophilic attack is electronically disfavored at the meta positions (C3 and C5). Consequently, further electrophilic substitution on the this compound ring would be exceptionally difficult. Any potential reaction would require harsh conditions, and the incoming electrophile would be forced to substitute at a less favorable position, likely overcoming significant steric hindrance from the adjacent bromine atoms. The inherent substitution pattern of the molecule effectively shields it from typical electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.com

Oxidation and Reduction Pathways of the Amino and Phenolic Moieties

The amino and phenolic moieties of this compound are susceptible to both oxidation and reduction reactions.

Reduction Pathways: The amino group in this compound is commonly formed via the reduction of a nitro group. The synthesis of the target compound often starts from 4-Nitro-2,6-dibromophenol. chemicalbook.comchemdad.com This precursor is subjected to reducing agents to convert the nitro group (-NO₂) into a primary amine (-NH₂). A typical laboratory-scale synthesis involves dissolving 4-Nitro-2,6-dibromophenol in a solvent like ethanol and adding a reducing agent such as iron powder in the presence of an acid like acetic acid. chemicalbook.comchemdad.com The reaction of reducing 4-nitrophenol to 4-aminophenol is a well-established model system for evaluating catalytic activity. researchgate.net

Table 3: Example of Synthesis via Reduction

| Starting Material | Reagents | Product | Yield |

|---|

Oxidation Pathways: Both the phenolic hydroxyl group and the aromatic amino group are readily oxidized. The oxidation of aminophenols can be complex, often leading to polymeric products or quinone-imine structures. The oxidation of p-aminophenol, for instance, can yield products like N,N′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine through the coupling of multiple monomer units. rsc.org

In the presence of catalysts, such as mononuclear copper(II) complexes, aminophenols can undergo aerial oxidation. iitkgp.ac.in For example, 2-aminophenol (B121084) is catalytically oxidized to 2-aminophenoxazine-3-one. iitkgp.ac.in It is plausible that under similar oxidative conditions, the amino and phenolic groups of this compound could undergo intramolecular cyclization or intermolecular coupling to form phenoxazine-type structures or more complex oligomers. The specific pathway would be influenced by the reaction conditions, including the oxidant, catalyst, and pH. rsc.org

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H-NMR spectrum of 4-Amino-2,6-dibromophenol provides critical information about the arrangement of hydrogen atoms (protons) within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic, amine (NH₂), and hydroxyl (OH) protons.

Aromatic Protons: Due to the symmetrical substitution pattern, the two protons on the benzene (B151609) ring are chemically equivalent. They appear as a singlet, as there are no adjacent protons to cause splitting. The electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the bromine atoms influence the precise chemical shift of this signal.

Amine (NH₂) Protons: The two protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Hydroxyl (OH) Proton: The phenolic hydroxyl proton also presents as a broad singlet, with its chemical shift being highly dependent on experimental conditions like solvent and concentration.

For derivatives of this compound, any change in substitution on the aromatic ring, the amine, or the hydroxyl group will result in predictable changes in the ¹H-NMR spectrum. For instance, alkylation of the amine or hydroxyl group would shift the corresponding signals and introduce new signals for the alkyl protons. Comparison with related compounds like 4-aminophenol (B1666318) further aids in spectral interpretation. rsc.orghmdb.ca

Table 1: Typical ¹H-NMR Spectral Data for this compound

| Proton Type | Multiplicity | Typical Chemical Shift (δ, ppm) | Notes |

| Aromatic CH | Singlet | 6.5 - 7.5 | Two equivalent protons on the ring. |

| Amine NH₂ | Broad Singlet | 3.5 - 5.0 | Chemical shift is variable. |

| Hydroxyl OH | Broad Singlet | 8.0 - 9.5 | Chemical shift is variable and depends on solvent. |

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency.

The ¹³C-NMR spectrum reveals the carbon skeleton of the molecule. For this compound, four distinct signals are expected in the aromatic region due to molecular symmetry:

C-Br: Two equivalent carbons directly bonded to bromine atoms.

C-OH: One carbon atom bonded to the hydroxyl group.

C-NH₂: One carbon atom bonded to the amino group.

C-H: Two equivalent carbons bonded to hydrogen atoms.

The chemical shifts of these carbons are influenced by the electronegativity of the attached substituents. Data for related compounds such as 4-amino-2,6-dichlorophenol (B1218435) can be used for comparative analysis. chemicalbook.comnih.gov

¹⁹F-NMR spectroscopy is not applicable to this compound itself but is an extremely sensitive and powerful technique for analyzing fluorinated derivatives. If fluorine-containing functional groups were introduced, ¹⁹F-NMR would provide valuable information about the chemical environment of the fluorine atoms, including their number, position, and coupling with other nuclei.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by analyzing its vibrational modes. chemicalbook.comnih.gov The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. nih.gov

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening caused by hydrogen bonding.

N-H Stretching: Two distinct sharp peaks in the 3300-3500 cm⁻¹ region typically correspond to the symmetric and asymmetric stretching vibrations of the primary amine (NH₂) group.

C=C Stretching: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

C-N and C-O Stretching: These vibrations are observed in the fingerprint region, typically between 1200-1350 cm⁻¹ for C-N and 1150-1250 cm⁻¹ for C-O.

C-Br Stretching: The carbon-bromine bond vibrations are found at lower frequencies, usually in the 500-650 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-Br bonds.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Phenol (B47542) O-H | Stretching, H-bonded | 3200 - 3600 (broad) |

| Amine N-H | Asymmetric & Symmetric Stretching | 3300 - 3500 (two bands) |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Aromatic C-N | Stretching | 1200 - 1350 |

| Phenolic C-O | Stretching | 1150 - 1250 |

| Aromatic C-Br | Stretching | 500 - 650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound is dominated by π → π* transitions of the electrons in the aromatic ring. The presence of the hydroxyl (-OH) and amino (-NH₂) groups, which are strong auxochromes, causes a shift of the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. The bromine atoms also contribute to this shift. The UV-Vis spectrum can be used to determine the concentration of the compound in a solution and to study the formation of complexes with metal ions, which often results in a significant change in the absorption spectrum. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₅Br₂NO), the molecular weight is 266.92 g/mol . epa.gov The mass spectrum exhibits a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a distinctive molecular ion cluster with three peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1. The most abundant peaks observed are typically at m/z 265, 267, and 269. nih.gov

Electron ionization (EI) mass spectrometry also provides information about the molecule's structure through its fragmentation pattern. Common fragmentation pathways for this compound could involve the loss of a bromine atom, HBr, or other small neutral molecules.

Table 3: Key Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Interpretation |

| 269 | High | Molecular ion with two ⁸¹Br isotopes |

| 267 | Highest | Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope |

| 265 | High | Molecular ion with two ⁷⁹Br isotopes |

Note: Intensities are relative and form a characteristic 1:2:1 pattern for a dibrominated compound.

Chromatographic Methods in Purity Assessment and Mixture Separation (e.g., TLC, HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction or to get a preliminary assessment of purity. For this compound, a silica (B1680970) gel plate is typically used as the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for the purification and quantitative analysis of this compound. A common approach is reverse-phase HPLC, which utilizes a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure good peak shape. sielc.compom.go.id This method allows for the separation of the target compound from impurities with high resolution.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. irjet.net Due to the polar nature of the amine and hydroxyl groups, which can lead to poor peak shape and thermal instability, derivatization is often required before GC analysis. This involves converting the -OH and -NH₂ groups into less polar, more volatile derivatives. GC-MS is particularly useful for identifying and quantifying trace impurities in a sample. d-nb.info

Computational Chemistry and Molecular Modeling Studies of 4 Amino 2,6 Dibromophenol

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for predicting the geometry and reactivity of chemical compounds.

Determination of Minimum Geometrical Structures

A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its minimum geometrical structure. For 4-amino-2,6-dibromophenol, this would involve using DFT calculations, likely with a functional like B3LYP and a basis set such as 6-311++G(d,p), to find the geometry with the lowest electronic energy. This process optimizes bond lengths, bond angles, and dihedral angles. For instance, studies on the related compound 4-amino-2,6-dichlorophenol (B1218435) have shown a planar molecular structure. It is highly probable that this compound would also adopt a largely planar conformation due to the sp² hybridization of the benzene (B151609) ring carbons. The optimization would provide precise values for the C-C, C-O, C-N, and C-Br bond lengths, as well as the angles between these bonds.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative and contains hypothetical data based on typical values for similar structures, as specific studies on this compound are not available.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-O Bond Length | ~1.36 Å |

| C-N Bond Length | ~1.40 Å |

| C-C-Br Bond Angle | ~120° |

| C-C-O Bond Angle | ~120° |

HOMO-LUMO Energy Gap Analysis and Molecular Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals of a molecule and are key to understanding its chemical reactivity and stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity.

For this compound, DFT calculations would predict the energies of these orbitals. The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, along with the electron-withdrawing bromine atoms, would influence these energy levels. Generally, electron-donating groups raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often resulting in a smaller HOMO-LUMO gap compared to unsubstituted benzene.

Table 2: Predicted Electronic Properties of this compound (Illustrative) This table is illustrative and contains hypothetical data, as specific studies on this compound are not available.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Chemical Quantum Descriptors (CQDs) for Reactivity Prediction

From the HOMO and LUMO energies, several Chemical Quantum Descriptors (CQDs) can be calculated to quantify the reactivity of this compound. These descriptors provide insights into the molecule's behavior in chemical reactions.

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a small molecule (ligand) might interact with a biological target, typically a protein or nucleic acid.

Binding Affinities and Interaction Mechanisms with Biological Targets

If this compound were to be investigated as a potential biologically active agent, molecular docking simulations would be employed to predict its binding affinity and mode of interaction with various biological targets. The process involves preparing the 3D structures of both the ligand (this compound) and the receptor protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor, calculating a binding score for each. This score, often expressed in kcal/mol, estimates the binding affinity, with more negative values indicating a stronger interaction. The results would reveal the most likely binding pose and the key amino acid residues in the receptor's active site that are involved in the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are used to predict the activity of new or untested compounds based on their structural features.

While no dedicated QSAR models have been developed specifically for this compound, its toxicological data is included in larger datasets used to build more general QSAR models. For instance, the 40-hour toxicity of this compound to Tetrahymena pyriformis has been experimentally determined and is available in QSAR databases. This value, expressed as the logarithm of the inverse of the 50% inhibitory growth concentration (pIGC50), is a key piece of data for developing QSAR models for aquatic toxicity.

| Compound Name | Endpoint | Value |

|---|---|---|

| This compound | pIGC50 (log(L/mmol)) | 1.55 |

This data point contributes to the development of predictive models that can estimate the toxicity of other phenolic compounds, thereby reducing the need for extensive animal testing.

Molecular Dynamics (MD) Simulations for Dynamic Interactions and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the dynamic behavior of a compound and its interactions with biological macromolecules, such as proteins or DNA.

Currently, there are no specific MD simulation studies focused on this compound available in the scientific literature. Such studies, if conducted, could elucidate the stability of the compound in different solvent environments and its binding dynamics with potential biological targets. This information would be invaluable for understanding its mechanism of action and for the rational design of new derivatives with improved biological activities.

Theoretical Prediction of Reactivity and Transformation Pathways

Theoretical methods, such as Density Functional Theory (DFT), are employed to predict the reactivity of molecules and to explore potential transformation pathways. These calculations can provide information on the electronic structure, molecular orbitals, and reaction energetics of a compound.

While this compound is utilized in the synthesis of various derivatives, detailed theoretical studies on its reactivity and transformation pathways are scarce. One study on the condensation of monosaccharides with halo-substituted aminophenols, including this compound, noted that glycosylation occurs at the sterically unhindered 4-amino group researchgate.net. Although this provides experimental insight into its reactivity, a dedicated computational study on the reaction mechanism is not presented. A thorough theoretical investigation could predict the most likely sites for metabolic attack, identify potential reactive intermediates, and guide the synthesis of new compounds with desired properties.

Pharmacological and Medicinal Chemistry Research Applications

Anticancer Activity of 4-Amino-2,6-dibromophenol Derivatives

Derivatives of bromophenols and aminophenols have been a focal point of research in the development of new anticancer therapeutics. Studies have investigated their ability to kill cancer cells, the mechanisms by which they induce cell death, and their interactions with cellular macromolecules like DNA.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., MCF-7, HepG2)

The cytotoxic effects of various synthetic derivatives have been evaluated against several cancer cell lines, including the MCF-7 breast cancer line and the HepG2 liver cancer line. For instance, a natural bromophenol derivative named HPN has been shown to cause apoptosis in HepG2 cells at low concentrations. nih.gov Other research has demonstrated the antiproliferative activity of different classes of synthetic compounds against MCF-7 cells. nih.govajchem-a.com

One study on 4,6-dihydrazone pyrimidine (B1678525) derivatives, which share some structural similarities with aminophenols, demonstrated broad-spectrum antitumor activity against cell lines including MCF-7 and the liver cancer line BEL-7402. mdpi.com Similarly, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have also shown significant antiproliferative effects against the MCF-7 cell line. nih.gov While these studies are not on direct derivatives of this compound, they highlight the potential of related structures to exhibit significant cytotoxicity against prominent cancer cell lines.

Table 1: Examples of In Vitro Cytotoxicity of Related Derivatives

| Compound Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Bromophenol Derivative (HPN) | HepG2 (Liver Cancer) | Apoptosis Induction | nih.gov |

| 4,6-Dihydrazone Pyrimidine Derivatives | MCF-7 (Breast Cancer), BEL-7402 (Liver Cancer) | Broad-spectrum antitumor activity | mdpi.com |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 (Breast Cancer) | Antiproliferative effect | nih.gov |

| Piperidinyl-diethylstilbestrol | MCF-7 (Breast Cancer) | Cytotoxicity, Cell cycle arrest at G0/G1 | nih.gov |

Mechanisms of Action in Cancer Cell Apoptosis

The induction of apoptosis, or programmed cell death, is a key mechanism for effective anticancer agents. Research on bromophenols indicates that they can trigger apoptosis through various cellular pathways. For example, 2,4,6-Tribromophenol (B41969) (2,4,6-TBP), a related compound, has been shown to induce apoptosis in human peripheral blood mononuclear cells. nih.gov

The mechanisms involved include the activation of key executioner enzymes called caspases, such as caspase-3 and caspase-9. nih.gov Furthermore, these compounds can alter the mitochondrial membrane potential and increase cytosolic calcium ion levels, which are critical events in the mitochondrial (intrinsic) pathway of apoptosis. nih.gov One study on a bromophenol derivative found it activated the MAPK signaling pathway, leading to apoptosis and cell cycle arrest. The induction of apoptosis by a natural bromophenol derivative in HepG2 liver cancer cells was associated with caspase-3 activation and changes in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov

DNA Interaction Studies and Potential as DNA-Binding Agents

The interaction of small molecules with DNA is a significant area of interest for cancer therapy, as these interactions can disrupt DNA replication and transcription in cancer cells. Studies on 4-aminophenol (B1666318) derivatives have highlighted their potential as DNA-binding agents. mdpi.comnih.gov

Electron absorption spectroscopy has been a common method to investigate these binding modes. mdpi.com The observed changes in the absorption spectra of these compounds in the presence of DNA, such as hyperchromism (an increase in absorbance) and bathochromic shifts (a shift to a longer wavelength), suggest an intercalative mode of interaction. mdpi.comnih.gov This implies that the molecules may insert themselves between the base pairs of the DNA double helix. mdpi.com Further mechanistic studies with certain derivatives have suggested that they bind with DNA through a combination of groove binding and partial intercalation. mdpi.com These findings underscore the potential of aminophenol-based structures to act as anticancer agents by targeting DNA. mdpi.comnih.gov

Antimicrobial and Antifungal Properties of Derivatives

In addition to anticancer potential, derivatives of bromophenols and aminophenols have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.

Activity Spectrum against Gram-Positive and Gram-Negative Bacteria

Derivatives of bromophenols have shown potent and broad-spectrum in-vitro antibacterial activity. nih.gov For instance, 2-(2',4'-dibromophenoxy)-4,6-dibromophenol, isolated from a marine sponge, was effective against numerous clinical and standard strains of both Gram-positive and Gram-negative bacteria. nih.gov Its activity was particularly notable against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov

Recent research in 2024 further explored bromophenol derivatives as potential agents against Staphylococcus aureus and MRSA. nih.govacs.org These studies found that certain derivatives had a pronounced effect on these Gram-positive bacteria. acs.org The activity against Gram-negative bacteria like Pseudomonas aeruginosa was less pronounced, which may be due to the thicker, less permeable cell wall of Gram-negative organisms. acs.org Similarly, synthesized Schiff base derivatives of 4-aminophenol have exhibited broad-spectrum activity against various Gram-positive and Gram-negative bacterial strains. mdpi.com

Table 2: Antimicrobial Activity Spectrum of Related Phenolic Derivatives

| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| 2-(2',4'-dibromophenoxy)-4,6-dibromophenol | MRSA, MSSA, VRE, VSE, Bacillus spp. (MIC: 0.117-2.5 µg/mL) | Various strains (MIC: 0.5-2 µg/mL) | nih.gov |

| Bromophenol Derivatives | Staphylococcus aureus, MRSA | Pseudomonas aeruginosa (less effective) | nih.govacs.org |

| 4-Aminophenol Schiff Base Derivatives | Staphylococcus aureus, Micrococcus luteus, Staphylococcus epidermidis, Bacillus subtilis | Bordetella bronchiseptica | mdpi.com |

Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition)

The mechanisms by which these compounds exert their antimicrobial effects are varied. One significant mode of action is the disruption of bacterial biofilm formation. researchgate.net Biofilms are communities of bacteria encased in a protective matrix, which makes them highly resistant to antibiotics. acs.orgnih.gov Certain bromophenol derivatives have been shown to inhibit the formation of biofilms by S. aureus and MRSA. acs.orgnih.gov

Another proposed mechanism involves the disruption of the bacterial cell membrane's integrity and homeostasis. researchgate.net The antimicrobial action of some naturally occurring phenols has been linked to causing the loss of cytoplasmic membrane integrity and increasing membrane fluidity. frontiersin.org For some antifungal derivatives, the mode of action is believed to be a combination of plasma membrane permeabilization and the induction of oxidative stress. mdpi.com

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of drug discovery, targeting specific enzymes to modulate physiological pathways. Key enzymes of therapeutic interest include α-amylase and α-glucosidase for managing postprandial hyperglycemia in diabetes, and urease, which is implicated in infections by pathogens like Helicobacter pylori.

A thorough search of scientific databases indicates a lack of specific studies investigating the inhibitory effects of this compound on α-amylase, α-glucosidase, or urease. While other bromophenol compounds, such as 2,4-dibromophenol (B41371) and bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, have been evaluated for their α-glucosidase inhibitory potential, similar data for this compound is not available. researchgate.netnih.gov

| Enzyme | Inhibitory Activity of this compound (IC₅₀) |

|---|---|

| α-amylase | No data available |

| α-glucosidase | No data available |

| Urease | No data available |

Structure-Activity Relationships of Inhibitory Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. These studies guide the modification of lead compounds to enhance potency and selectivity. Key structural features of aminophenols, such as the position and nature of halogen substituents and the amino group, would be expected to significantly influence their interaction with enzyme active sites. For instance, the hydrogen-bonding capacity of the hydroxyl and amino groups, combined with the steric and electronic effects of the bromine atoms, would dictate binding affinity. nih.gov

However, in the absence of enzyme inhibition data for this compound, no specific SAR studies concerning its inhibitory potency could be found in the reviewed literature.

Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules like proteins and DNA is a cornerstone of pharmacology. Such interactions govern the absorption, distribution, metabolism, and excretion (ADME) properties of a compound and are central to its mechanism of action.

Binding to Human Serum Albumin (HSA) and Hemoglobin (HHb)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport of various endogenous and exogenous substances. Hemoglobin (HHb), the primary protein in red blood cells, is responsible for oxygen transport. The binding of compounds to these proteins can significantly affect their bioavailability and half-life.

Studies have been conducted on related compounds; for example, 2,4-dibromophenol has been shown to bind to both HSA and HHb, causing conformational changes. acs.orgtandfonline.comnih.gov However, specific research detailing the binding constants, thermodynamics, or binding sites of this compound with HSA or HHb has not been identified. The presence of an amino group at the 4-position and bromine atoms at the 2- and 6-positions would create a unique electronic and steric profile compared to other dibromophenols, necessitating specific studies to determine its binding characteristics.

| Macromolecule | Binding Affinity (Ka) of this compound | Binding Site |

|---|---|---|

| Human Serum Albumin (HSA) | No data available | No data available |

| Human Hemoglobin (HHb) | No data available | No data available |

Impact on Secondary Structure of Biomolecules

The binding of a ligand can induce conformational changes in a protein, altering its secondary structure (e.g., the proportion of α-helices and β-sheets). Such changes can impact the protein's biological function. Techniques like circular dichroism (CD) spectroscopy are often used to investigate these structural alterations. For instance, studies on 2,4-dibromophenol have shown it can alter the secondary structure of HSA and increase the α-helical content of hemoglobin. nih.govnih.gov

Currently, there is no available literature that specifically investigates the impact of this compound on the secondary structure of HSA, HHb, or other biological macromolecules.

Potential as a Precursor for Novel Therapeutic Agents

Halogenated phenols and anilines are versatile building blocks in organic synthesis due to the reactivity of the aromatic ring and the functional groups they possess. The amino, hydroxyl, and bromo-substituents on this compound make it a potentially useful precursor for the synthesis of more complex molecules with therapeutic potential, such as novel antiproliferative agents or enzyme inhibitors. nih.gov

Despite this potential, a review of the literature and patent databases did not yield specific examples where this compound has been used as a starting material or key intermediate in the development of new therapeutic agents. Its primary use appears to be as a research chemical. scbt.com

Environmental Fate and Toxicological Considerations of Bromophenolic Compounds

Occurrence and Distribution of Bromophenols in Various Environments

Bromophenols (BPs) are widely distributed in the environment, with notable concentrations found in marine ecosystems. researchgate.net They are produced naturally by various marine organisms, including algae, sponges, and polychaetes, where they are thought to contribute to the typical sea-like taste and flavor of seafood. researchgate.netawi.de Anthropogenic activities also contribute significantly to their environmental presence; they are used industrially as flame retardants, pesticides, and wood preservatives. awi.denih.govnih.gov

Their distribution varies between different environmental compartments. In a study of marine and riverine environments in Korea, bromophenols like 2,4-dibromophenol (B41371) (2,4-DBP) and 2,4,6-tribromophenol (B41969) (2,4,6-TBP) were detected in seawater, while both chlorophenols and 2,4,6-TBP were found in riverine water. sigmaaldrich.com Marine sediments showed significantly higher concentrations of BPs compared to riverine sediments, suggesting that natural formation in marine environments is a major contributor. sigmaaldrich.com

Studies have documented the presence of various bromophenols in a wide range of seafood. researchgate.net For example, 2,4,6-TBP is found ubiquitously in the environment due to its many sources, including its use as an intermediate in the synthesis of brominated flame retardants and as a degradation product of these substances. nih.gov Consequently, it is detected not only in aquatic environments but also in house dust and various foodstuffs. nih.gov The widespread occurrence of bromophenols has led to their detection in human tissues, including blood and breast milk. wikipedia.org

Table 1: Occurrence of Selected Bromophenols in Environmental Samples

| Compound | Matrix | Location/Species | Concentration Range |

|---|---|---|---|

| 2,4-Dibromophenol (2,4-DBP) | Seawater | Near a Nuclear Power Plant, Korea | 0.531 - 32.7 ng/L |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Seawater | Korea | 0.378 - 20.2 ng/L |

| Total Bromophenols | Marine Sediments | Korea | 99.0 - 553 ng/g (dry weight) |

| Total Bromophenols | Riverine Sediments | Korea | 1.01 - 8.55 ng/g (dry weight) |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Marine Algae (Red Alga Pterocladiella capillacea) | Eastern Australia | up to 2590 ng/g (wet weight) |

| Various BPs | Mollusks | Aquatic Environments | up to 198 µg/kg (dry weight) |

| Various BPs | Crustaceans | Aquatic Environments | up to 2360 µg/kg (dry weight) |

This table is generated based on data from scientific literature. sigmaaldrich.comresearchgate.netnih.gov

Environmental Transformation and Degradation Pathways

The fate of bromophenols in the environment is determined by both biological and non-biological degradation processes. These pathways can lead to the mineralization of the compounds or, in some cases, the formation of more hazardous substances.

Bacterial degradation is a key process in the environmental breakdown of phenolic compounds. researchgate.net Microorganisms can utilize these compounds as a source of carbon and energy. nih.gov The degradation of bromophenols often involves a series of steps, including dehalogenation, where bromine atoms are removed from the aromatic ring. int-res.com For instance, studies on 2,4-DBP have shown that its degradation in sediments corresponds with a period of dehalogenation to form phenol (B47542), which can then be further degraded by sulfate-reducing bacteria. int-res.com

The efficiency of microbial degradation can be influenced by environmental conditions, such as the presence of oxygen. researchgate.net In some cases, a consortium of different bacterial strains is necessary for complete degradation, suggesting a metabolic complementation between the strains. mdpi.com Bioaugmentation, the process of adding specific microbes to enhance the biodegradation of pollutants, represents a potential strategy for remediating sites contaminated with halogenated phenols. The success of this approach relies on identifying and culturing the active microbial strains that are representative of the contaminated environment. mdpi.com

Abiotic processes, particularly photodegradation by ultraviolet (UV) irradiation, play a significant role in the transformation of bromophenols. nih.gov Laboratory studies have demonstrated that UV light can effectively degrade dibromophenols (DBPs) in aqueous solutions. nih.gov In one experiment, the concentration of various DBPs (2,4-DBP, 2,6-DBP, and 3,5-DBP) was reduced from 20 mg/L to below 1 mg/L after just five minutes of UV irradiation, with a corresponding release of about 60% of the bromide ions. nih.gov This process can lead to the mineralization of the compounds, as indicated by a decrease in dissolved organic carbon. nih.gov The photolytic degradation of more complex brominated compounds, such as the flame retardant tetrabromobisphenol A (TBBPA), is also a source of simpler bromophenols like 2,4,6-TBP in the environment. awi.de

A significant concern regarding the degradation of bromophenols and other brominated organic chemicals is their potential to form polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) under certain conditions. nih.gov These compounds are structurally similar to their highly toxic chlorinated counterparts. flemingcollege.ca The formation of PBDDs/PBDFs can occur during the photochemical degradation of bromophenols upon irradiation. inchem.org

Furthermore, thermal processes such as waste incineration or accidental fires involving materials containing brominated flame retardants can lead to the formation of PBDDs and PBDFs. flemingcollege.cagreenpeace.tocawood.co.uk High-temperature oxidation of bromophenols can yield a variety of products, including dibenzofurans. nih.gov Studies on the combustion of mixtures of 2-bromophenol (B46759) and 2-chlorophenol (B165306) have shown the formation of brominated, chlorinated, and mixed bromo-chloro dibenzofurans and dioxins. nih.gov The presence of bromine can even enhance the formation of chlorinated dioxins and furans. flemingcollege.ca

Toxicological Mechanisms of Related Bromophenols

The toxic effects of bromophenols have been investigated in various in vitro and in vivo studies, revealing impacts on cellular processes and redox balance. nih.gov While some bromophenols are explored for beneficial biological activities, their potential for cellular disruption is a key area of toxicological research. mdpi.comnih.gov

At the cellular level, certain bromophenols have been shown to induce toxicity and disrupt normal function. nih.gov For example, 2,4-DBP and 2,4,6-TBP can interfere with cellular calcium (Ca2+) signaling, which is crucial for processes like hormone secretion. awi.denih.gov These compounds have been observed to reduce Ca2+ influx and induce the release of Ca2+ from intracellular stores, which may be linked to their endocrine-disrupting effects. awi.denih.gov

Oxidative stress is another important mechanism of bromophenol toxicity. oup.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. oup.com This can lead to damage to cellular components. nih.gov Some bromophenols have been shown to perturb the cellular redox balance. nih.gov Conversely, other studies have highlighted the antioxidant properties of certain bromophenols derived from marine algae, which can protect cells against oxidative damage by scavenging free radicals and modulating cellular antioxidant defense pathways. nih.govmdpi.comrsc.org This dual nature—exhibiting both toxic and protective effects depending on the specific compound, concentration, and cellular context—is a characteristic feature of many phenolic compounds. mdpi.commdpi.com

Table 2: In Vitro Cytotoxicity of Selected Bromophenols

| Compound/Derivative | Cell Line | Effect | Concentration/IC₅₀ |

|---|---|---|---|

| 3-bromo-4,5-dihydroxybenzyl alcohol | Human lung fibroblasts (MRC-5) | Toxic | 25 µg/mL |

| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | Human colon cancer (DLD-1) | Cytotoxic | IC₅₀ = 14.6 µM |

| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | Human colon cancer (HCT-116) | Cytotoxic | IC₅₀ = 11.2 µM |

| Lanosol | Human colon cancer (DLD-1) | Cytotoxic | IC₅₀ = 1.32 µM |

| Lanosol | Human colon cancer (HCT-116) | Cytotoxic | IC₅₀ = 2.04 µM |

| 2,4-Dibromophenol (2,4-DBP) | Daphnia magna | Acutely Toxic | EC₅₀ = 2.17 mg/L |

| 2,6-Dibromophenol (2,6-DBP) | Daphnia magna | Acutely Toxic | EC₅₀ = 2.78 mg/L |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Daphnia magna | Acutely Toxic | EC₅₀ = 1.57 mg/L |

IC₅₀ (Median Inhibitory Concentration) and EC₅₀ (Median Effective Concentration) values represent the concentration at which 50% of the inhibitory or toxic effect is observed. This table is generated based on data from scientific literature. nih.govmdpi.comnih.gov

Impact on Cellular Integrity and Membrane Parameters

Bromophenolic compounds, due to their lipophilic nature, can readily integrate into cellular membranes, leading to significant alterations in their structure and function. This incorporation can disrupt the lipid bilayer, causing changes in membrane fluidity and permeability. researchgate.netnih.gov Such disruptions can impair the function of membrane-bound proteins, including enzymes and receptors, which are crucial for cellular signaling and transport processes. researchgate.net

A primary mechanism of toxicity associated with bromophenols is the uncoupling of oxidative phosphorylation in mitochondria. These compounds can act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This leads to a reduction in cellular energy levels and can trigger a cascade of events, including the overproduction of reactive oxygen species (ROS). researchgate.net The resulting oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through necrosis or apoptosis. researchgate.net

Genotoxicity and Carcinogenicity Potential

The genotoxic and carcinogenic potential of bromophenolic compounds has been a subject of considerable research. Several in vitro and in vivo studies have demonstrated that certain bromophenols can induce DNA damage, gene mutations, and chromosomal aberrations. nih.govmdpi.com The generation of reactive oxygen species (ROS) through mechanisms like the uncoupling of oxidative phosphorylation is a significant contributor to their genotoxic effects. researchgate.net

Furthermore, the metabolism of bromophenols can lead to the formation of reactive intermediates that can directly bind to DNA, forming DNA adducts and potentially leading to mutations if not repaired. While comprehensive carcinogenicity data for 4-Amino-2,6-dibromophenol is limited, the known genotoxic effects of related brominated phenols raise concerns about their potential to initiate or promote cancer. nih.govoup.com Some bromophenols have been shown to inhibit the proliferation of various cancer cell lines in vitro, suggesting a complex biological activity that warrants further investigation. nih.govresearchgate.net

Nephrotoxicity and Hepatotoxicity Studies on Related Compounds

The liver and kidneys are primary target organs for the toxicity of many xenobiotics, including bromophenolic compounds, due to their central role in metabolism and excretion. researchgate.netresearchgate.net Studies on related bromophenols have demonstrated the potential for both liver (hepatotoxicity) and kidney (nephrotoxicity) damage.

Hepatotoxicity is often linked to the metabolic activation of bromophenols in the liver, leading to the formation of reactive metabolites that can covalently bind to cellular proteins and other macromolecules. nih.govresearchgate.net This can result in cellular damage, oxidative stress, and inflammation, manifesting as liver necrosis. researchgate.netnih.govscholarsresearchlibrary.com For instance, bromobenzene (B47551) and its metabolite o-bromophenol have been shown to be hepatotoxic. nih.gov Similarly, 4-bromophenol (B116583) has been observed to cause time- and concentration-dependent increases in lactate (B86563) dehydrogenase release in isolated rat hepatocytes. nih.gov The rapid conjugation of 4-bromophenol through sulfation and glucuronidation is a detoxification pathway, and inhibition of these processes can potentiate its cytotoxicity. nih.gov

Regarding nephrotoxicity, secondary metabolites of compounds like bromobenzene are known to be highly toxic to the kidneys, leading to renal necrosis and tubular degeneration. scholarsresearchlibrary.com Studies on 2-bromophenol in rats have shown that a single high dose can induce changes in urinary protein levels, increased excretion of renal epithelial cells, and alterations in creatinine (B1669602) and urea (B33335) clearance, indicating mild nephrotoxicity. nih.gov However, repeated exposure did not appear to enhance this toxicity. nih.govdntb.gov.ua

Table 1: Summary of Toxicological Findings for Related Bromophenols

| Compound | Organ(s) Affected | Observed Effects |

| Bromobenzene | Liver, Kidney | Hepatocellular coagulation necrosis, fatty change in the liver, renal necrosis, tubular degeneration. nih.govscholarsresearchlibrary.com |

| o-Bromophenol | Liver | Hepatotoxic, causing hepatocellular coagulation necrosis and fatty change. nih.gov |

| 4-Bromophenol | Liver | Time- and concentration-dependent increases in lactate dehydrogenase release in hepatocytes. nih.gov |

| 2-Bromophenol | Kidney | Mild nephrotoxicity at high doses, indicated by changes in urinary proteins and renal cell excretion. nih.gov |

Endocrine Disruption Potential of Bromophenols

A growing body of evidence suggests that various bromophenols can act as endocrine-disrupting chemicals (EDCs), interfering with the normal functioning of the endocrine system. nih.govmdpi.com Their structural similarity to endogenous hormones allows them to interact with hormone receptors and transport proteins. mdpi.com

In addition to their effects on the thyroid system, some bromophenols have been reported to exhibit estrogenic activity by binding to estrogen receptors. awi.de Furthermore, certain bromophenols can interfere with cellular calcium signaling, which is a critical process for hormone secretion. awi.deawi.denih.govresearchgate.net This disruption of calcium homeostasis may represent another mechanism by which these compounds exert their endocrine-disrupting effects. awi.deawi.denih.govresearchgate.net

Structure-Toxicity Relationships of Halogenated Phenols and Analogues

The toxicity of halogenated phenols is intricately linked to their chemical structure, including the number, type, and position of the halogen substituents on the phenol ring. nih.govnih.govjst.go.jp Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating these relationships and predicting the toxicity of this class of compounds. scientific.nettandfonline.comresearchgate.netnih.govnih.gov

Several key structural features have been identified as major determinants of toxicity:

Lipophilicity: Generally, the toxicity of halogenated phenols increases with their lipophilicity (hydrophobicity), which is often quantified by the octanol-water partition coefficient (log P or log Kow). nih.govjst.go.jptandfonline.comnih.gov Higher lipophilicity facilitates the passage of these compounds across biological membranes and their accumulation in lipid-rich tissues. nih.gov

Electronic Effects: The electronic properties of the substituents, as described by parameters like the Hammett sigma constant (σ), also play a crucial role. nih.govnih.gov Electron-withdrawing groups can influence the acidity of the phenolic hydroxyl group and the reactivity of the compound.

Halogen Substitution Pattern: The position of the halogen atoms on the aromatic ring significantly impacts toxicity. basicmedicalkey.combyjus.com For instance, the presence of a halogen in the para-position (4-position) relative to the hydroxyl group is often associated with increased microbicidal potency compared to substitution at the ortho-position (2-position). basicmedicalkey.com The degree of halogenation is also important, with toxicity sometimes increasing with the number of halogen atoms. nih.gov

Formation of Radicals: For some substituted phenols, particularly those with electron-releasing groups, the formation of toxic phenoxyl-free radicals is a significant mechanism of cytotoxicity. nih.govnih.gov

These structure-activity relationships are complex and can vary depending on the specific toxic endpoint being considered. However, they provide a valuable framework for understanding and predicting the potential hazards associated with halogenated phenols and their analogues.

Table 2: Key Parameters in Structure-Toxicity Relationships of Halogenated Phenols

| Parameter | Description | Influence on Toxicity |

| Lipophilicity (log P) | The ratio of a compound's concentration in a lipid phase to its concentration in an aqueous phase. | Generally, higher log P is associated with increased toxicity due to enhanced membrane permeability. nih.govjst.go.jpnih.gov |

| Electronic Effects (σ) | A measure of the electron-donating or electron-withdrawing nature of a substituent. | Can influence the reactivity and metabolic activation of the compound. nih.govnih.gov |

| Halogen Position | The location of halogen atoms on the phenol ring (ortho, meta, para). | Significantly affects biological activity and toxicity. basicmedicalkey.com |

| Degree of Halogenation | The number of halogen atoms attached to the phenol ring. | Can influence both lipophilicity and reactivity. nih.gov |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Catalytic Systems

The conventional synthesis of 4-Amino-2,6-dibromophenol often involves the reduction of a nitrophenol precursor. One established method dissolves 4-Nitro-2,6-dibromophenol in an ethanol (B145695) and water mixture, followed by the addition of iron powder to facilitate the reduction. scbt.com While effective, future research is geared towards developing more efficient, sustainable, and scalable synthetic methodologies.

A primary focus is the exploration of advanced catalytic systems. Drawing parallels from the synthesis of structurally similar compounds like 2,6-dichloro-4-aminophenol, catalytic hydrogenation presents a promising alternative. kajay-remedies.com Research could investigate the use of noble metal catalysts, such as platinum or palladium on carbon supports, to achieve higher yields and purity under milder reaction conditions. nih.gov The development of novel, homemade catalysts, which have shown success in the synthesis of related dichlorinated phenols, could also be adapted for this compound, potentially leading to more cost-effective and environmentally benign processes. kajay-remedies.com

Furthermore, optimizing reaction parameters and exploring alternative reducing agents and solvent systems are key areas for future work. The goal is to move away from stoichiometric reagents like iron powder towards catalytic processes that minimize waste and improve atom economy, aligning with the principles of green chemistry.

Table 1: Summary of Potential Future Research in Synthetic Routes for this compound

| Research Area | Objective | Potential Catalysts/Methods | Expected Advantages |

| Advanced Catalytic Hydrogenation | Replace traditional reduction methods with more efficient catalytic processes. | Platinum on Carbon (Pt/C), Palladium on Carbon (Pd/C). nih.gov | Higher yields, improved purity, milder reaction conditions, catalyst recyclability. |

| Novel Catalyst Development | Design and synthesize new, cost-effective catalysts tailored for this specific transformation. | Custom-developed transition metal catalysts. kajay-remedies.com | Reduced cost, increased selectivity, potential for novel reaction pathways. |

| Green Chemistry Approaches | Minimize environmental impact by reducing waste and use of hazardous materials. | Use of aqueous solvent systems, recyclable catalysts, and energy-efficient reaction conditions. | Improved sustainability, lower environmental footprint, enhanced process safety. |

| Process Optimization | Enhance the efficiency and scalability of existing and novel synthetic routes. | Design of Experiments (DoE), flow chemistry systems. | Increased throughput, better process control, reduced production costs. |

Development of New Bioactive Derivatives with Enhanced Specificity

This compound serves as a valuable scaffold for the synthesis of new bioactive molecules. Its structure, featuring amino, hydroxyl, and bromo functional groups, allows for diverse chemical modifications to create a library of derivatives with potential therapeutic applications. Research on derivatives of the simpler 4-aminophenol (B1666318) has demonstrated broad-spectrum antimicrobial and significant antidiabetic activities. mdpi.comsuniv.ac.in This suggests that derivatives of this compound could exhibit similar or enhanced biological effects.

Future research will likely focus on synthesizing Schiff bases, amides, and other derivatives by reacting the amino group. mdpi.comsuniv.ac.in The introduction of bromine atoms on the phenol (B47542) ring is expected to modulate the lipophilicity and electronic properties of the resulting molecules, potentially enhancing their bioactivity and target specificity. For instance, related brominated phenols are used as reactants to prepare inhibitors for enzymes like protein tyrosine phosphatase 1B. bldpharm.com The development of such derivatives could lead to new candidates for drugs targeting a range of diseases. Studies have shown that modifying molecules with specific functional groups can enhance their ability to trigger favorable structural changes in enzymes, thereby boosting their activity. innospk.com

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to accelerate the discovery and optimization of this compound derivatives. Advanced computational modeling, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, can predict the biological activities and properties of novel compounds before their synthesis, saving significant time and resources.

Molecular docking simulations, for example, have been successfully used to predict the antidiabetic activities and DNA interaction potential of 4-aminophenol derivatives. This approach can be applied to virtually screen libraries of potential this compound derivatives against specific biological targets, such as enzymes or protein receptors. suniv.ac.in By analyzing the binding modes and energies, researchers can prioritize the synthesis of candidates with the highest predicted affinity and specificity.